2-(Benzofuran-2-YL)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of benzofuran acetic acids can be achieved from reactions of 2 with sulfur in the presence of morpholine followed by hydrolysis of the resulting thiomorpholides . There are also other methods for constructing benzofuran rings that have been discovered in recent years . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Chemical Reactions Analysis
Benzofuran compounds are known to undergo a variety of chemical reactions. For instance, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans in good to excellent yields . Additionally, reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as catalyst .Scientific Research Applications
Antibacterial Activity
Benzofuran derivatives, including 2-(Benzofuran-2-YL)acetic acid, have been found to have significant antibacterial activity . They have been used in the realm of medicinal chemistry to create numerous innovative antibacterial agents . This is particularly important in the context of increasing microbial resistance to currently available antimicrobial medicines .
Antitumor Activity
Benzofuran compounds have been shown to have strong antitumor activity . For example, some substituted benzofurans have been found to have significant cell growth inhibitory effects on different types of cancer cells .
Anti-oxidative Activity
Benzofuran derivatives are also known for their anti-oxidative properties . This makes them potentially useful in the treatment of diseases caused by oxidative stress.
Antiviral Activity
Benzofuran compounds have been found to have antiviral activities . This includes potential effectiveness against the hepatitis C virus .
Antifungal Activity
Benzofuran derivatives have been used in testing antifungal activities, particularly against pathogenic fungi that affect crops .
Pharmacological Applications
Benzofuran-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Safety and Hazards
The safety data sheet for a related compound, Furan-2-acetic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
Research on benzofuran compounds has remarkably increased during the past few decades due to their biological activities and potential applications in many aspects . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, the future directions of 2-(Benzofuran-2-YL)acetic acid could be in the development of new bioactive compounds against phytopathogens .
Mechanism of Action
Target of Action
2-(Benzofuran-2-YL)acetic acid, a derivative of benzofuran, has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s known that the benzofuran ring, a core structural unit of this compound, plays a significant role in its biological activity . The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may interact with multiple biochemical pathways related to these processes.
Pharmacokinetics
It’s known that improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
Result of Action
It’s known that some substituted benzofurans have significant cell growth inhibitory effects . For example, compound 36, a substituted benzofuran, was found to have significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
It’s known that the synthesis of benzofuran derivatives can be influenced by environmental factors such as temperature . For example, irradiation of a benzofuran-2-yl compound in acetone–H2O with a 313 nm UV lamp under an argon atmosphere at room temperature successfully yielded a derivative, which was further converted into another derivative at elevated temperature (200 °C) in glycerol .
properties
IUPAC Name |
2-(1-benzofuran-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-10(12)6-8-5-7-3-1-2-4-9(7)13-8/h1-5H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIXXVCNAOYWQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455358 | |
Record name | 2-Benzofuranacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62119-70-4 | |
Record name | 2-Benzofuranacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-benzofuran-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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